![molecular formula C16H20N4O2 B4022760 3-[(2-methylprop-2-en-1-yl)oxy]-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4022760.png)
3-[(2-methylprop-2-en-1-yl)oxy]-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves novel and efficient methods, including one-pot or multi-component reactions. For instance, a study by Shaabani et al. (2009) describes a novel method for the synthesis of benzo[b][1,5]diazepine derivatives, showcasing the potential for creating complex molecules with significant biological activities without the use of catalysts or activation (Shaabani et al., 2009). Similarly, Basheer and Rappoport (2006) detail the synthesis of various heterocycles from omega-chloroalkyl isocyanates and isothiocyanates, illustrating the flexibility of synthetic strategies in generating compounds with intricate molecular structures (Basheer & Rappoport, 2006).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction and DFT calculations, plays a crucial role in understanding the spatial arrangement and electronic properties of compounds. Demir et al. (2015) utilized X-ray diffraction and DFT calculations to analyze the structure of a novel benzamide derivative, providing insights into its geometric parameters, electronic properties, and antioxidant potential (Demir et al., 2015).
Chemical Reactions and Properties
The reactivity and chemical properties of compounds can be significantly influenced by their molecular structure. Research by Yadav and Ballabh (2020) on N-(thiazol-2-yl) benzamide derivatives highlights the impact of methyl functionality and non-covalent interactions on the gelation behavior, emphasizing the role of molecular structure in determining chemical reactivity and properties (Yadav & Ballabh, 2020).
Physical Properties Analysis
The physical properties of a compound, such as solubility, melting point, and crystal structure, are essential for its practical applications. The crystal structure analysis of related compounds, as conducted by Marjani (2013), provides valuable information on the intermolecular interactions and stability of the compounds, which are critical for designing materials with specific physical properties (Marjani, 2013).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity, stability, and interaction with other molecules, is fundamental for exploring the potential applications of a compound. The study by Shi et al. (2008) on the synthesis and insecticidal activity of a phosphorothioate derivative exemplifies how the chemical structure can influence the biological activity and chemical stability of a compound (Shi et al., 2008).
Propiedades
IUPAC Name |
3-(2-methylprop-2-enoxy)-N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-11(2)9-22-14-7-5-6-13(8-14)16(21)18-12(3)15-19-17-10-20(15)4/h5-8,10,12H,1,9H2,2-4H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQPVVUXPLJVRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=CN1C)NC(=O)C2=CC(=CC=C2)OCC(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-methylprop-2-en-1-yl)oxy]-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



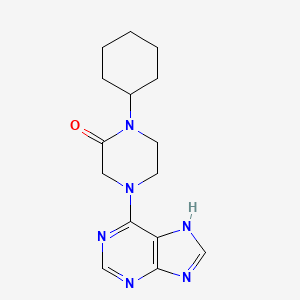
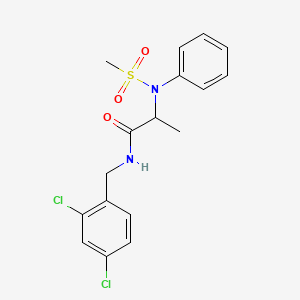
![N-[(8-hydroxy-7-quinolinyl)(2-thienyl)methyl]-3-phenylpropanamide](/img/structure/B4022696.png)

![(2,5-difluorophenyl){1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B4022712.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-methyl-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B4022733.png)

![N,N-dimethyl-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B4022742.png)
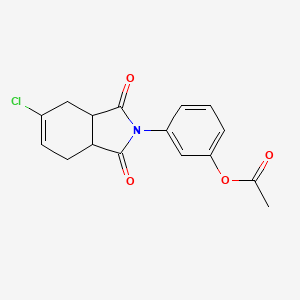
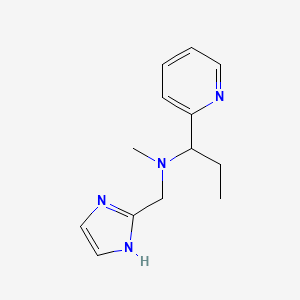

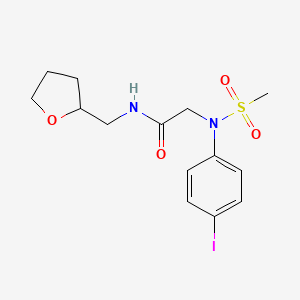

![3-[({4-[(2-pyridinylamino)carbonyl]phenyl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4022779.png)